4-Methyl-2-[(4-methylphenyl)sulfanyl]quinoline
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Description
Scientific Research Applications
Antitumor and Antimicrobial Activities
Quinoline derivatives containing sulfur are notable for their wide range of biological activities, including antitumor, antimicrobial, analgesic, and antioxidant effects. These compounds have been synthesized through reactions involving 2-chloro-4-methylquinolines, leading to the formation of various bis-quinoline derivatives. Such derivatives have shown potential in anti-stress therapy and as fluorophores for studying biological systems, highlighting their versatility in scientific research I. Aleksanyan & L. Hambardzumyan, 2014.
Antileukotrienic Agents
The synthesis of specific quinoline derivatives, such as VUFB 20609 and VUFB 20584, has been explored for their potential as antileukotrienic drugs. These compounds, synthesized under particular conditions to overcome low reactivity challenges, were tested for in-vitro cytotoxicity and antiplatelet activity. Preliminary results indicated significant inhibition of arachidonic acid-induced platelet aggregation, suggesting their utility in medical research focused on inflammatory diseases J. Jampílek et al., 2004.
Wine Oxidation Studies
In the context of wine chemistry, quinoline derivatives have been used to study oxidative processes. Specifically, the reactions between 4-methyl-1,2-benzoquinone and various wine nucleophiles have been quantified, providing insights into the oxidative loss of varietal thiols. Such studies are crucial for understanding wine preservation and the impact of oxidation on wine quality, underscoring the application of quinoline derivatives in food chemistry M. Nikolantonaki & A. Waterhouse, 2012.
Coordination Chemistry
Quinoline-based monothioether ligands have been utilized to synthesize novel discrete silver(I) coordination architectures. These studies involve adjusting intramolecular Ag⋯Ag distances and complex structures through ligand modifications and variations of counter anions. The research demonstrates the potential of quinoline derivatives in designing metal complexes with specific structural properties, relevant in materials science and coordination chemistry Rui‐Feng Song et al., 2003.
Cancer Drug Development
Quinoline and its analogs play a significant role in cancer drug discovery due to their anticancer activities and mechanisms of action. These compounds, through various modifications, have shown efficacy in inhibiting tyrosine kinases, proteasome, tubulin polymerization, and DNA repair, demonstrating their importance in developing new cancer therapies V. Solomon & H. Lee, 2011.
properties
IUPAC Name |
4-methyl-2-(4-methylphenyl)sulfanylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NS/c1-12-7-9-14(10-8-12)19-17-11-13(2)15-5-3-4-6-16(15)18-17/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMNPUITSPIUAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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